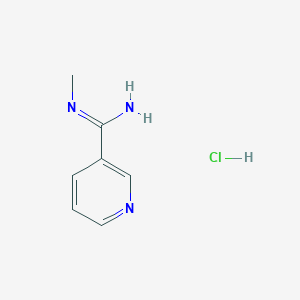

N-methylpyridine-3-carboximidamide hydrochloride

Description

Properties

IUPAC Name |

N'-methylpyridine-3-carboximidamide;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3.ClH/c1-9-7(8)6-3-2-4-10-5-6;/h2-5H,1H3,(H2,8,9);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMPVTZAMEYZSHI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN=C(C1=CN=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methylpyridine-3-carboximidamide hydrochloride typically involves the reaction of pyridine-3-carboximidamide with methylating agents under controlled conditions. One common method includes the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an appropriate solvent like ethanol or methanol at a temperature range of 0-50°C. The product is then purified through recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is often obtained in high purity through multiple stages of purification, including distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: N-methylpyridine-3-carboximidamide hydrochloride undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like sodium azide or potassium cyanide are employed under mild conditions.

Major Products Formed:

Oxidation: N-methylpyridine-3-carboximidamide N-oxide.

Reduction: N-methylpyridine-3-carboximidamide amine derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

N-Methylpyridine-3-carboximidamide hydrochloride has been investigated for its potential as a drug candidate due to its interaction with various biological targets. Preliminary studies suggest that it may exhibit activity against specific enzymes or receptors involved in inflammatory pathways.

- Case Study : Research has indicated that compounds similar to this compound can inhibit Janus kinase (JAK) pathways, which are crucial in mediating immune responses. This suggests potential applications in treating autoimmune diseases and inflammatory conditions .

Biochemical Assays

The compound is also utilized in biochemical assays to study enzyme kinetics and receptor binding. Its ability to modulate biological activity makes it a valuable tool for understanding complex biochemical pathways.

- Example : Interaction studies have shown that this compound can serve as a selective binder for specific protein targets, paving the way for its use in drug discovery programs aimed at developing new therapeutics.

Material Science

In material science, the compound's unique chemical structure allows it to be used as a building block for synthesizing novel materials with specific properties. Its derivatives have shown promise in developing functional materials for electronic and photonic applications.

Mechanism of Action

The mechanism of action of N-methylpyridine-3-carboximidamide hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various catalytic processes. The compound’s ability to undergo nucleophilic substitution also makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Structural Differences

The following table highlights structural distinctions between N-methylpyridine-3-carboximidamide hydrochloride and related compounds:

Key Observations :

- Ring Saturation: The pyrrolidine analog () is non-aromatic and saturated, which reduces resonance stabilization but enhances conformational flexibility compared to the pyridine-based target compound.

- Reactivity: Nicotinoyl chloride hydrochloride () contains a reactive carbonyl chloride group, making it more suited for acylation reactions, whereas the carboximidamide group in the target compound may favor nucleophilic interactions or coordination chemistry.

- Halogenation Effects : Halogenated pyridines () exhibit increased lipophilicity and steric bulk, which can alter solubility and metabolic stability in biological systems .

Analytical Method Compatibility

While direct analytical data for this compound is absent in the evidence, validated RP-HPLC methods for related hydrochlorides (e.g., amitriptyline and dosulepin hydrochlorides) suggest that similar chromatographic conditions could be adapted for its quantification. For example:

Biological Activity

N-Methylpyridine-3-carboximidamide hydrochloride is a compound of increasing interest in biochemical and pharmacological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanism of action, cellular effects, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of pyridine, characterized by the presence of a carboximidamide functional group. Its chemical structure can be represented as follows:

This compound exhibits properties typical of pyridine derivatives, such as solubility in polar solvents and the ability to participate in hydrogen bonding due to the presence of nitrogen atoms.

Target Interactions

This compound primarily interacts with enzymes involved in metabolic pathways. It has been shown to inhibit nicotinamide N-methyltransferase (NNMT), an enzyme crucial for the methylation of nicotinamide, thereby affecting NAD+ levels and energy metabolism within cells.

Biochemical Pathways

The compound influences several biochemical pathways:

- Nicotinamide Metabolism : By inhibiting NNMT, it alters the synthesis and degradation of NAD+ and its derivatives.

- Cellular Signaling : It modulates sirtuin activity, impacting gene expression and cellular stress responses.

Cellular Effects

This compound has demonstrated significant effects on cellular processes:

- Cell Cycle Regulation : In vitro studies indicate that this compound can cause cell cycle arrest at the G0/G1 phase in various cancer cell lines, suggesting potential anti-cancer properties .

- Apoptosis Induction : While apoptosis was not significantly induced in all studies, some derivatives have shown promise in promoting apoptotic pathways in specific contexts .

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Absorption and Distribution : The compound is readily absorbed and distributed throughout tissues, with specific transport mechanisms facilitating its cellular uptake.

- Metabolism : Similar compounds have exhibited metabolic stability, indicating that N-methylpyridine derivatives may also resist rapid degradation in biological systems .

Antiproliferative Activity

A study evaluating the antiproliferative effects of various pyridine derivatives found that certain compounds similar to this compound exhibited low micromolar IC50 values against several cancer cell lines (MIA PaCa-2, PC-3, SCOV3). The most potent derivatives caused significant cell cycle perturbations, accumulating cells at the G0/G1 phase and reducing those in G2/M phase .

| Compound | IC50 (μM) | Cell Line | Effect on Cell Cycle |

|---|---|---|---|

| 6-Methyl-Nicotinamide | 5.2 | PC-3 | G0/G1 arrest |

| 6-Methyl-Pyridine Derivative | 4.8 | MIA PaCa-2 | G0/G1 arrest |

| N-Methylpyridine-3-carboximidamide | 6.0 | SCOV3 | G0/G1 arrest |

Neuroprotective Effects

Research into related compounds has indicated potential neuroprotective effects through inhibition of neuronal nitric oxide synthase (nNOS), which plays a role in neurodegenerative disorders. Compounds exhibiting similar structures to N-methylpyridine derivatives have shown selectivity for nNOS with low nanomolar Ki values, suggesting that this compound may also possess neuroprotective properties .

Q & A

Q. What are the recommended methodologies for synthesizing N-methylpyridine-3-carboximidamide hydrochloride?

The synthesis of hydrochloride derivatives often involves condensation, cyclization, or coupling reactions. For example, microwave-assisted synthesis on thin-layer chromatography (TLC) plates has been demonstrated as a green, economical method for analogous compounds like metformin hydrochloride, enabling rapid optimization and scalability . Additionally, one-pot processes combining cyclization, oxidation, and rearrangement steps can streamline synthesis, as seen in articaine hydrochloride production . For this compound, consider adapting these approaches with pyridine-carboximidamide precursors and HCl-mediated salt formation.

Q. How can researchers characterize the purity and structure of this compound?

High-performance liquid chromatography (HPLC) is a gold standard for purity assessment, with protocols validated for structurally similar compounds (e.g., ≥98% purity thresholds) . Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are critical for structural confirmation. For hydrochloride salts, elemental analysis (e.g., chloride ion quantification) and Fourier-transform infrared spectroscopy (FTIR) can verify salt formation .

Q. What storage conditions are optimal for maintaining the stability of this compound?

Hydrochloride salts are typically hygroscopic and sensitive to heat. Store in airtight containers under inert gas (e.g., nitrogen) at 2–8°C, as recommended for carbodiimide hydrochlorides and related reagents . Desiccants like silica gel should be included to minimize moisture uptake.

Advanced Research Questions

Q. How can synthetic routes be optimized to minimize impurities in this compound?

Impurity profiling requires targeted analytical methods. For example, in esmolol hydrochloride, impurities were isolated via preparative HPLC and structurally characterized using MS and NMR . Reaction parameter optimization (e.g., temperature, solvent polarity, and stoichiometry) can reduce byproducts. Kinetic studies of intermediate stability, such as monitoring degradation via UV-Vis spectroscopy, may also guide process refinement .

Q. What mechanistic insights exist for reactions involving pyridine-carboximidamide hydrochlorides?

Carbodiimide hydrochlorides (e.g., EDC) are widely used as coupling agents in peptide synthesis, where they activate carboxyl groups via intermediate O-acylisourea formation . For this compound, analogous mechanisms may apply in nucleophilic substitution or coordination chemistry. Computational modeling (e.g., DFT) could elucidate electronic effects of the pyridine ring on reactivity .

Q. How should researchers address contradictions in reported synthetic yields or physicochemical data?

Discrepancies often arise from methodological differences. For instance, microwave-assisted synthesis (e.g., 17% yield for articaine hydrochloride ) vs. traditional thermal methods may vary due to energy transfer efficiency. Systematic reproducibility studies, including control experiments and inter-laboratory validation, are essential. Cross-referencing analytical data (e.g., melting points, NMR shifts) with literature can resolve inconsistencies .

Q. What strategies are effective for studying the compound’s degradation pathways?

Accelerated stability testing under stress conditions (heat, light, humidity) combined with LC-MS/MS can identify degradation products . For example, hydrolysis of the imidamide group or HCl dissociation under alkaline conditions might generate pyridine derivatives. Kinetic modeling of degradation rates under varying pH/temperature conditions can inform formulation strategies .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.